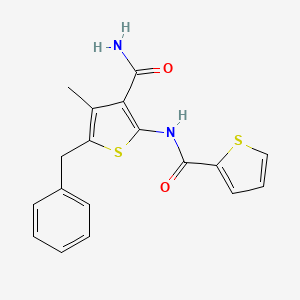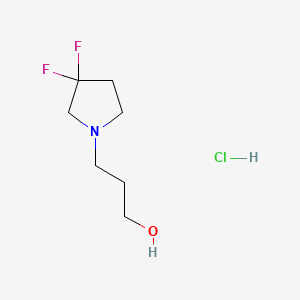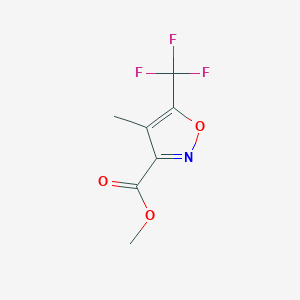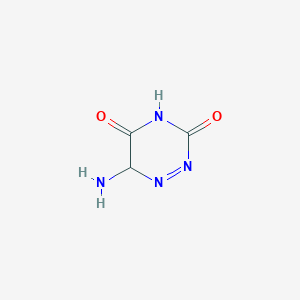![molecular formula C14H17N3O B12450108 N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine](/img/structure/B12450108.png)
N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine is a complex organic compound with a unique structure that combines elements of indole and pyrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the pyrazine ring. The final step involves the formation of the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine
- 8-methoxy-2-methylindole
- Pyrazino[1,2-a]indole derivatives
Uniqueness
This compound is unique due to its specific combination of indole and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H17N3O |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
8-methoxy-N,2-dimethyl-3,4-dihydropyrazino[1,2-a]indol-1-imine |
InChI |
InChI=1S/C14H17N3O/c1-15-14-13-9-10-8-11(18-3)4-5-12(10)17(13)7-6-16(14)2/h4-5,8-9H,6-7H2,1-3H3 |
InChI-Schlüssel |
WKWGIXPLJGUAKW-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1C2=CC3=C(N2CCN1C)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
![oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate](/img/structure/B12450053.png)
![2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B12450058.png)


![4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12450072.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide](/img/structure/B12450082.png)
![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12450084.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B12450090.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450091.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one](/img/structure/B12450092.png)
![1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-phenylthiourea](/img/structure/B12450097.png)
